[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid [(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Brand Name: Vulcanchem
CAS No.: 1179379-45-3
VCID: VC2669991
InChI: InChI=1S/C9H10N4O2S/c1-2-6-10-11-7-3-4-8(12-13(6)7)16-5-9(14)15/h3-4H,2,5H2,1H3,(H,14,15)
SMILES: CCC1=NN=C2N1N=C(C=C2)SCC(=O)O
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27 g/mol

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

CAS No.: 1179379-45-3

Cat. No.: VC2669991

Molecular Formula: C9H10N4O2S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid - 1179379-45-3

Specification

CAS No. 1179379-45-3
Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
IUPAC Name 2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C9H10N4O2S/c1-2-6-10-11-7-3-4-8(12-13(6)7)16-5-9(14)15/h3-4H,2,5H2,1H3,(H,14,15)
Standard InChI Key KTHNIUUFIXESRN-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(C=C2)SCC(=O)O
Canonical SMILES CCC1=NN=C2N1N=C(C=C2)SCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

[(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a heterocyclic compound characterized by a triazole ring fused with a pyridazine moiety, featuring an ethyl substituent and a thioacetic acid functional group. The compound is identified by the CAS registry number 1179379-45-3 and has the molecular formula C9H10N4O2S, corresponding to a molecular weight of 238.27 g/mol . This nitrogen-containing heterocyclic structure contributes to its unique chemical properties and its potential biological activities. The IUPAC name for this compound is 2-[(3-ethyl- triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid, which describes its structural components systematically . The compound's heterocyclic nature makes it particularly interesting for medicinal chemistry applications, as heterocycles often serve as privileged structures in drug discovery.

Structural Identifiers and Physical Properties

The compound possesses several unique identifiers that facilitate its recognition in chemical databases and literature. These identifiers, along with key physical properties, are presented in Table 1.

Property/IdentifierValueSource
CAS Number1179379-45-3
IUPAC Name2-[(3-ethyl- triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
InChIInChI=1S/C9H10N4O2S/c1-2-6-10-11-7-3-4-8(12-13(6)7)16-5-9(14)15/h3-4H,2,5H2,1H3,(H,14,15)
InChIKeyKTHNIUUFIXESRN-UHFFFAOYSA-N
SMILESCCC1=NN=C2N1N=C(C=C2)SCC(=O)O

Table 1 presents the essential identifiers and physical properties of [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid, which are crucial for its characterization and recognition in chemical databases. The InChI (International Chemical Identifier) provides a standardized method to encode the chemical information, while the SMILES notation offers a simplified line notation for describing the chemical structure. These identifiers enable researchers to unambiguously identify and reference the compound in various chemical databases and literature sources.

Physicochemical Properties

The physicochemical properties of [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid provide insight into its potential behavior in biological systems and are essential for understanding its applications in research. These properties, derived from computational predictions, are summarized in Table 2.

PropertyValueSource
XLogP3-AA1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area106 Ų
Heavy Atom Count16
Complexity266

The XLogP3-AA value of 1 indicates a moderate lipophilicity, suggesting a balanced potential for membrane permeability and aqueous solubility . The hydrogen bond donor and acceptor counts (1 and 6, respectively) suggest the compound's ability to form multiple hydrogen bonds, which can be crucial for interactions with biological targets . The topological polar surface area of 106 Ų provides information about the compound's potential for passive membrane permeability, with higher values generally associated with reduced membrane permeability but potentially enhanced water solubility . These physicochemical properties collectively influence the compound's pharmacokinetic behavior and its potential interactions with biological systems.

Mechanism of Action and Biological Activities

Target Interaction Profile

[(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid exhibits a specific interaction profile with certain kinases that play crucial roles in cellular signaling pathways. The compound has been reported to interact with c-Met and VEGFR-2 kinases by binding to their active sites. This binding interaction is facilitated by the compound's structural features, particularly the triazolopyridazine scaffold, which likely enables specific recognition and binding to the active sites of these kinases. The interaction with c-Met and VEGFR-2 kinases is particularly significant as these enzymes are involved in critical cellular processes related to cell proliferation, survival, and angiogenesis. The binding of the compound to these kinases disrupts their normal functioning, thereby affecting the downstream signaling cascades regulated by these enzymes.

Affected Signaling Pathways

Upon binding to c-Met and VEGFR-2 kinases, [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid disrupts several biochemical pathways that are essential for cell function and survival. Specifically, the inhibition of these kinases leads to a decrease in the activity of the PI3K/AKT and MAPK/ERK pathways. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, while the MAPK/ERK pathway plays a central role in cell proliferation, differentiation, and survival. By inhibiting these pathways, the compound can potentially modulate various cellular processes, including cell growth, proliferation, and angiogenesis. This multi-pathway inhibition is particularly relevant in the context of diseases characterized by dysregulated cell proliferation and angiogenesis, such as cancer.

Biological Effects

The inhibition of c-Met and VEGFR-2 kinases by [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid results in specific biological effects that have potential therapeutic implications. Primarily, the compound's action leads to the inhibition of cell proliferation and angiogenesis. The inhibition of cell proliferation is a direct consequence of the disruption of the PI3K/AKT and MAPK/ERK pathways, which are essential for driving cell division and growth. Similarly, the inhibition of angiogenesis results from the disruption of VEGFR-2 signaling, which is a key regulator of blood vessel formation. These biological effects suggest that the compound may have potential applications in conditions where excessive cell proliferation and angiogenesis contribute to disease pathogenesis, such as cancer and certain inflammatory conditions.

Synthetic Approaches and Chemistry

Synthesis of Triazolopyridazine Derivatives with Thiol Functionality

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the unique properties and activities of [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison of this compound with other triazole-containing compounds that have been studied for their biological activities.

CompoundStructural FeaturesBiological ActivityReference
[(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acidEthyl-substituted triazolopyridazine with thioacetic acidc-Met and VEGFR-2 kinase inhibition
3-(1-Methylpyrazol-4-yl) triazolo[4,3-a]pyridineMethylpyrazolyl-substituted triazolopyridineAntimicrobial activity
6-(1-Methylpyrazol-4-yl) triazolo[4,3-b]pyridineMethylpyrazolyl-substituted triazolopyridineAnti-inflammatory activity
3-(Thioacetamido) triazolo[4,3-b]pyridazineTriazolopyridazine with thioacetamido groupAnticancer activity

This comparative analysis reveals that while all these compounds share triazole-containing scaffolds, the specific substitution patterns significantly influence their biological activities. The ethyl substitution and thioacetic acid functionality in [(3-Ethyl[1, triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid appear to direct its activity toward kinase inhibition, particularly c-Met and VEGFR-2. In contrast, related compounds with different substitution patterns exhibit diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects. This diversity highlights the significant impact of structural modifications on the biological properties of triazole-containing compounds.

Structure-Activity Relationships

The structure-activity relationships observed in triazole-containing compounds provide insights into the structural features that contribute to specific biological activities. The presence of the ethyl group at the 3-position of the triazole ring in [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid appears to be important for its kinase inhibitory activity. This alkyl substitution likely influences the compound's binding affinity to the active sites of c-Met and VEGFR-2 kinases. Similarly, the thioacetic acid moiety at the 6-position of the pyridazine ring contributes to the compound's biological activity, potentially through additional interactions with the target kinases or by influencing the compound's physicochemical properties. The fusion of the triazole and pyridazine rings creates a rigid scaffold that likely positions the substituents in an optimal orientation for interacting with the target kinases.

Activity Spectrum Comparison

When comparing the activity spectrum of [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid with similar compounds, it becomes evident that small structural changes can lead to significant shifts in biological activities. While [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid primarily targets kinases involved in cell proliferation and angiogenesis pathways, structurally related compounds exhibit diverse activities ranging from antimicrobial to anti-inflammatory effects . This diversity in activity spectrum underscores the versatility of triazole-containing scaffolds as templates for developing compounds with specific biological activities. It also highlights the challenge and opportunity in medicinal chemistry to fine-tune molecular structures to achieve desired biological activities. The comparison further suggests that by making targeted modifications to the structure of [(3-Ethyl triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid, it might be possible to develop derivatives with enhanced potency, selectivity, or novel biological activities.

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